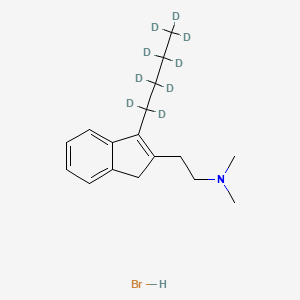
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole is a compound with the molecular formula C22H17NO4 and a molecular weight of 359.37 g/mol . It is known for its utility in organic synthesis and is characterized by its complex structure, which includes a carbazole core substituted with benzoyloxy and oxiranylmethyl groups .
Métodos De Preparación
The synthesis of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves multiple steps. One common synthetic route includes the reaction of carbazole with benzoyl chloride to form a benzoylated intermediate. This intermediate is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the oxiranylmethyl group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function . This interaction can trigger various cellular pathways, including apoptosis or cell cycle arrest, which are crucial in its potential anticancer activity .
Comparación Con Compuestos Similares
3-Benzoyloxy-4-oxiranylmethyl-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the benzoyloxy and oxiranylmethyl groups.
3-Hydroxycarbazole: A hydroxylated derivative with different reactivity and biological activity.
3-Benzoyloxycarbazole: Similar to this compound but without the oxiranylmethyl group.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for further chemical modifications and applications .
Propiedades
IUPAC Name |
[4-(oxiran-2-ylmethoxy)-9H-carbazol-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(14-6-2-1-3-7-14)27-19-11-10-18-20(21(19)26-13-15-12-25-15)16-8-4-5-9-17(16)23-18/h1-11,15,23H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNLCADMSGOEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC3=C2C4=CC=CC=C4N3)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Aminocarbonyl)imino]-1-propyl-2-pyrrolidineacetic Acid Methyl Ester](/img/structure/B584097.png)









